molecular formula C16H15N5O3S2 B2820026 4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 313405-14-0

4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B2820026
CAS RN: 313405-14-0
M. Wt: 389.45
InChI Key: KUWZLPJKBLZCLS-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Aromatic sulfonamides, similar in structure to the given compound, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, indicating potent activity against these enzymes (Supuran et al., 2013).

Synthesis and Structural Studies

  • Microwave Assisted Synthesis : Compounds with a similar core structure have been synthesized using microwave irradiation, leading to the creation of novel chemical entities with potential inhibitory effects on carbonic anhydrases (Ulus et al., 2016).
  • Anticancer Agent Synthesis : Derivatives of related compounds have been synthesized and evaluated for their pro-apoptotic activity, with some showing significant effects on melanoma cell lines (Yılmaz et al., 2015).

Advanced Material Applications

  • Polymorphic Crystal Studies : Research has focused on the synthesis of structural mimics of specific molecular motifs, influencing the crystallization of other compounds. This demonstrates potential applications in materials science and pharmaceutical crystallization processes (Lawrence et al., 2010).

Miscellaneous Applications

  • Catalysis Research : Studies have explored the use of palladium-catalyzed reactions with compounds structurally similar to the given chemical, leading to the creation of new compounds with potential applications in organic synthesis (Baeg & Alper, 1994).
  • Anticancer Activity : Pyrazole derivatives bearing motifs similar to the given compound have been synthesized and tested for their inhibitory effects on human cytosolic carbonic anhydrase, revealing potential for anticancer applications (Mert et al., 2016).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems, such as binding to specific receptors or inhibiting certain enzymes .

Safety and Hazards

Safety and hazard information is crucial for handling and storing the compound safely. This can include information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c17-7-1-10-21(11-2-8-18)26(23,24)14-5-3-13(4-6-14)15(22)20-16-19-9-12-25-16/h3-6,9,12H,1-2,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWZLPJKBLZCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(thiazol-2-yl)benzamide

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